molecular formula C14H12N2O4 B2757199 N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide CAS No. 868154-29-4

N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

Cat. No. B2757199
CAS RN: 868154-29-4
M. Wt: 272.26
InChI Key: YVMTTZZQOHOGIV-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that exhibits a range of potential applications in various fields of research, including drug discovery and development, medicinal chemistry, and biochemistry.

Scientific Research Applications

Auxiliary-Directed Palladium-Catalyzed Activation

Research by Pasunooti et al. (2015) utilized bidentate auxiliaries derived from isoxazole-3-carboxamide moieties for palladium-catalyzed C(sp(3))-H bond activation. This approach enabled selective arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of γ-substituted non-natural amino acids, demonstrating the compound's utility in modifying amino acids for potential pharmaceutical applications Pasunooti et al., 2015.

Synthesis and Characterization of Research Chemicals

McLaughlin et al. (2016) identified and characterized a compound mistakenly advertised as a different chemical, showcasing the importance of accurate identification and characterization in the research chemical market. This study underscores the need for precise analytical methods in the synthesis and study of novel compounds, which is crucial for ensuring the safety and efficacy of research chemicals McLaughlin et al., 2016.

Gold Catalysis in Synthesis of Oxazoles

Hashmi et al. (2004) demonstrated the synthesis of 2,5-disubstituted oxazoles from propargylcarboxamides under mild conditions using gold catalysis. The study provides an efficient method for preparing oxazoles, a core structure in many biologically active molecules, illustrating the compound's role in facilitating complex organic transformations Hashmi et al., 2004.

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

Bacchi et al. (2005) explored the palladium-catalyzed oxidative carbonylation reactions of γ-oxoalkynes, leading to the formation of various heterocyclic derivatives. This study highlights the compound's potential in creating complex molecular architectures, which could have implications in drug design and synthesis Bacchi et al., 2005.

Synthesis of Substituted Oxazoles

Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, showcasing the compound's application in generating structurally diverse oxazoles. This method could be valuable in medicinal chemistry for the development of novel therapeutic agents Kumar et al., 2012.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-8-6-12(16-20-8)15-13(17)11-7-9-4-2-3-5-10(9)14(18)19-11/h2-6,11H,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMTTZZQOHOGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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